4-(2-Chlorophenyl)-2-methylphenol
Description
4-(2-Chlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a phenol ring substituted with a methyl group at the 2-position and a 2-chlorophenyl group at the 4-position. The compound is of interest in pharmaceutical and environmental chemistry due to its structural similarity to other bioactive phenols and chlorinated aromatics .
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAOTGGEBFQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683772 | |
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-87-3 | |
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst System
The patented process for 2-chloro-4-methylphenol synthesis centers on the regioselective chlorination of 4-methylphenol using chlorine or sulfuryl chloride as the chlorinating agent. The catalyst system combines Lewis acids (AlCl₃, FeCl₃) with diaryl sulfides (diphenyl sulfide, 4,4′-dichlorodiphenyl sulfide), which synergistically direct electrophilic substitution to the ortho position relative to the hydroxyl group. This dual-catalyst approach suppresses para-chlorination and dichlorination pathways, a limitation of earlier methods that relied solely on Lewis acids or amine additives.
The mechanism involves Lewis acid coordination to the phenolic oxygen, polarizing the aromatic ring for electrophilic attack. Diaryl sulfides act as soft ligands, modulating the electrophilicity of the chlorinating agent through transient complexation. This dual activation pathway explains the unprecedented selectivity (>93%) even at near-complete 4-methylphenol conversion.
Optimization of Reaction Conditions
Key parameters governing reaction efficiency include:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | 23°–32°C | Maximizes catalyst activity while minimizing thermal degradation |
| Chlorine Equivalents | 0.95–1.1 mol/mol phenol | Balances conversion and by-product formation |
| Catalyst Loading | 0.1–10 wt% Lewis acid | Higher loadings accelerate kinetics but complicate purification |
| Diaryl Sulfide Ratio | 1:1 with Lewis acid | Optimizes electronic and steric guidance |
Table 1. Optimized reaction parameters for 2-chloro-4-methylphenol synthesis.
Example 3 from the patent illustrates these principles: Using 1.0 wt% FeCl₃ and 1.0 wt% diphenyl sulfide at 23°–25°C with 1.1 mol chlorine equivalents yielded 94.91% product at 95.77% selectivity. Comparative studies showed FeCl₃ outperformed AlCl₃ in both conversion rate (96.0% vs. 94.7%) and residual phenol levels (0.90% vs. 1.8%) under identical conditions.
Process Parameters and Their Impact on Yield and Selectivity
Temperature and Molar Ratios
The reaction exhibits an Arrhenius-type dependence on temperature, with optimal activity between 23°C and 32°C. Below 20°C, chlorine solubility becomes rate-limiting, while above 50°C, competing side reactions (e.g., dichlorination) increase by 12–15% per 10°C. Stoichiometric control is critical—1.05 mol chlorine per mole phenol achieves 99.47% product purity after distillation, whereas excess chlorine (1.5 mol) raises polychlorinated impurities to 6.7%.
Influence of Chlorinating Agent
While gaseous chlorine is standard, sulfuryl chloride (SO₂Cl₂) offers advantages in moisture-sensitive operations. Patent data indicate SO₂Cl₂ achieves comparable yields (93.2% vs. 94.9% for Cl₂) but requires 25% longer reaction times due to slower in situ HCl generation.
Work-Up and Purification Strategies
Distillation Techniques
Post-reaction mixtures undergo vacuum distillation (50–100 mbar) to separate catalysts from the crude product. A two-stage distillation protocol is employed:
-
Primary Distillation: Removes 85–90% of product at 110°–120°C, leaving catalyst residues in the pot.
-
Fractional Redistillation: Achieves >99% purity via a 20-tray column operated at 80°C and 15 mbar.
This approach reduces thermal stress on the product, limiting dimerization and oxidation to <0.1%. Residual 4-methylphenol levels are tunable from 0.46% to 2.2% by adjusting chlorine stoichiometry.
Industrial Applications and Scalability
Case Studies from Patent Examples
Benchmark trials at 100 kg scale validated the process:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or the hydroxyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(2-Chlorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom and methyl group contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
Table 1: Structural Comparison of Key Compounds
| Compound Name | Chemical Formula | Substituents (Position) | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| 4-(2-Chlorophenyl)-2-methylphenol | C₁₃H₁₁ClO | 2-methyl, 4-(2-chlorophenyl) | 218.68 | ~3.2† |
| 4-Chlorophenol (4-CP) | C₆H₅ClO | 4-chloro | 128.56 | 2.39 |
| 2-Methylphenol (o-cresol) | C₇H₈O | 2-methyl | 108.14 | 1.96 |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 3-methyl, 4-chloro | 142.58 | 2.85 |
| 4-Mercapto-2-methylphenol | C₇H₈OS | 2-methyl, 4-mercapto | 140.20 | 2.10 |
*LogP values estimated using Hansch-Leo method or experimental data .
†Calculated using XLogP3 (Reference ).
Key Observations :
- Lipophilicity: The 2-chlorophenyl group in this compound increases its LogP (~3.2) compared to simpler chlorophenols like 4-CP (LogP 2.39) or methylphenols like o-cresol (LogP 1.96).
- Steric Effects : The bulky 2-chlorophenyl group at the 4-position may hinder rotational freedom and influence binding interactions in biological systems compared to linear alkoxy-substituted analogs (e.g., PBP-C2 in ) .
Environmental and Toxicological Profiles
Table 2: Environmental Detection and Toxicity
Key Findings :
- Persistence: Chlorinated phenols like this compound are expected to resist biodegradation more than non-halogenated analogs (e.g., o-cresol) due to the electron-withdrawing chlorine atom .
- Toxicity: While 2-methylphenol and 4-chlorophenol have established toxicity profiles, the target compound’s combined substituents may modulate its effects. For example, the methyl group could reduce acute toxicity compared to 2,4-dichlorophenol (LD₅₀ 56 mg/kg) .
Q & A
Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)-2-methylphenol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2-chlorophenyl group. A protocol inspired by analogous phenolic derivatives ( ) includes:
- Step 1: Reacting 2-methylphenol with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Step 2: Optimizing solvent polarity (e.g., dichloromethane vs. toluene) and temperature (40–80°C) to enhance regioselectivity.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Key Considerations:
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR:
- Aromatic protons: Multiplets in δ 6.8–7.4 ppm (integration for 5H from 2-chlorophenyl and phenolic ring).
- Methyl group: Singlet at δ 2.3–2.5 ppm (integration for 3H).
- Phenolic -OH: Broad peak at δ 5.0–5.5 ppm (disappears upon D₂O exchange).
- ¹³C NMR:
- Quaternary carbons: Peaks at δ 145–155 ppm (phenolic C-OH and substituted aromatic carbons).
- Chlorine-substituted carbons: Deshielded signals at δ 125–135 ppm.
- IR:
- O-H stretch: Broad band ~3200–3500 cm⁻¹.
- C-Cl stretch: Sharp peak ~750 cm⁻¹.
Validation: Compare experimental data with computational predictions (e.g., DFT) or published spectra of structurally similar compounds .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of phenolic compounds like this compound?
Methodological Answer:
- Standardized Assays: Use uniform cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl or chloro groups) and correlate with bioactivity trends.
- Data Normalization: Report IC₅₀ values relative to solvent controls and account for batch-to-batch purity variations (e.g., via HPLC ≥95% purity).
Case Study: In metal complexes of phenolic derivatives, contradictory antimicrobial results were resolved by standardizing bacterial strains (e.g., E. coli ATCC 25922) and using broth microdilution assays .
Q. How can X-ray crystallography and software like SHELX be applied to determine the crystal structure of this compound derivatives?
Methodological Answer:
- Crystallization: Use slow evaporation in solvents like ethanol/water (1:1) to grow single crystals .
- Data Collection: Employ a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K.
- Structure Refinement:
- SHELXTL (Bruker AXS): Solve phases via direct methods and refine using full-matrix least-squares.
- Validation: Check R-factors (target <0.05) and residual electron density maps.
Example: A derivative with Z = 4 in space group P2₁2₁2₁ showed intermolecular hydrogen bonding (O-H⋯O) critical for stabilizing the crystal lattice .
Q. What computational methods are suitable for predicting the physicochemical properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute:
- HOMO-LUMO gaps (predicting redox behavior).
- Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
- Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes).
Validation: Cross-check computed IR/NMR spectra with experimental data to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
